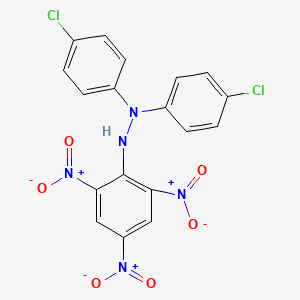
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chlorophenyl and trinitrophenyl groups attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of 4-chlorobenzaldehyde with 2,4,6-trinitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial. The final product is purified using techniques like column chromatography or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and chlorophenyl derivatives.
Reduction: Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride can convert the nitro groups to amino groups.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro and chlorophenyl derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the presence of nitro groups can induce oxidative stress in cells, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Bis(4-chlorophenyl)-2-(2,4-dinitrophenyl)hydrazine
- 1,1-Bis(4-chlorophenyl)-2-(2,6-dinitrophenyl)hydrazine
- 1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazone
Uniqueness
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine is unique due to the presence of both chlorophenyl and trinitrophenyl groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
3767-14-4 |
|---|---|
Fórmula molecular |
C18H11Cl2N5O6 |
Peso molecular |
464.2 g/mol |
Nombre IUPAC |
1,1-bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine |
InChI |
InChI=1S/C18H11Cl2N5O6/c19-11-1-5-13(6-2-11)22(14-7-3-12(20)4-8-14)21-18-16(24(28)29)9-15(23(26)27)10-17(18)25(30)31/h1-10,21H |
Clave InChI |
XBBSJCPHGTXXHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



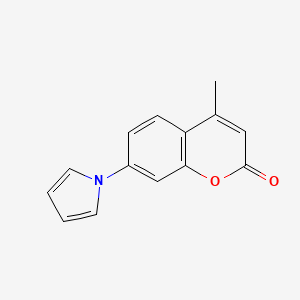
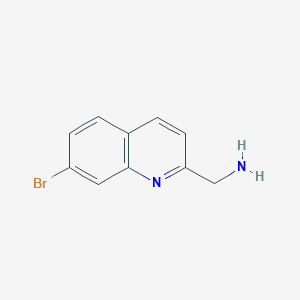

![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
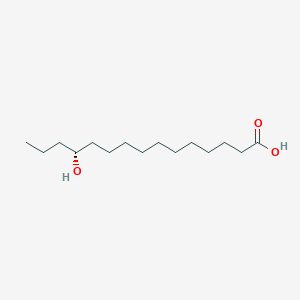
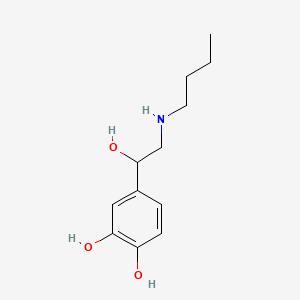
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)

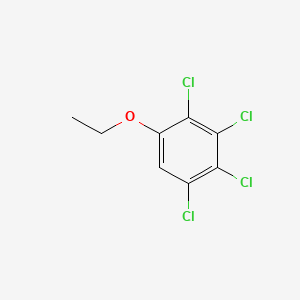


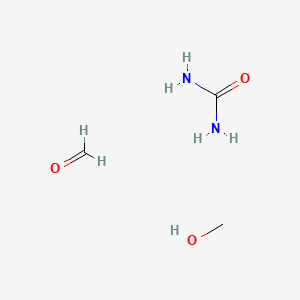
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)
